2-(5-chloro-2-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 2-(5-chloro-2-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Brand Name: Vulcanchem
CAS No.: 899994-34-4
VCID: VC11884937
InChI: InChI=1S/C14H11ClN2O3S/c1-9-6-7-10(15)8-12(9)17-14(18)16-11-4-2-3-5-13(11)21(17,19)20/h2-8H,1H3,(H,16,18)
SMILES: CC1=C(C=C(C=C1)Cl)N2C(=O)NC3=CC=CC=C3S2(=O)=O
Molecular Formula: C14H11ClN2O3S
Molecular Weight: 322.8 g/mol

2-(5-chloro-2-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

CAS No.: 899994-34-4

Cat. No.: VC11884937

Molecular Formula: C14H11ClN2O3S

Molecular Weight: 322.8 g/mol

* For research use only. Not for human or veterinary use.

2-(5-chloro-2-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione - 899994-34-4

Specification

CAS No. 899994-34-4
Molecular Formula C14H11ClN2O3S
Molecular Weight 322.8 g/mol
IUPAC Name 2-(5-chloro-2-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C14H11ClN2O3S/c1-9-6-7-10(15)8-12(9)17-14(18)16-11-4-2-3-5-13(11)21(17,19)20/h2-8H,1H3,(H,16,18)
Standard InChI Key KJGDOHJJFSEOSK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)N2C(=O)NC3=CC=CC=C3S2(=O)=O
Canonical SMILES CC1=C(C=C(C=C1)Cl)N2C(=O)NC3=CC=CC=C3S2(=O)=O

Introduction

2-(5-chloro-2-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound belonging to the benzothiadiazine class. It is characterized by its unique structure, which includes a benzothiadiazine ring system with chloro and methyl substituents. This compound has garnered interest in scientific research due to its potential biological activities and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that form the benzothiadiazine ring and introduce the chlorophenyl and methyl groups. Common reagents include chlorinating agents, reducing agents, and various catalysts to facilitate the desired transformations.

Research Findings

Research on benzothiadiazine compounds often focuses on their potential as therapeutic agents due to their interaction with specific molecular targets. These interactions can modulate enzyme or receptor activity, leading to various biological effects. Detailed studies are necessary to elucidate the exact mechanisms and pathways involved in the biological activity of 2-(5-chloro-2-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione.

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